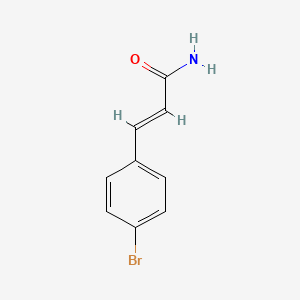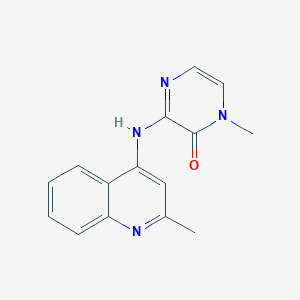
(2E)-2-(nitrométhylidène)-1-(3-phénylpropyl)-1,3-diazinane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-2-(nitromethylidene)-1-(3-phenylpropyl)-1,3-diazinane is a complex chemical compound with a unique structure that has garnered interest in various fields of scientific research. Its structure consists of a diazinane ring substituted with a nitromethylidene group at the second position and a phenylpropyl group at the first position. This compound’s distinctive configuration allows it to participate in a variety of chemical reactions and makes it a valuable subject for research in chemistry, biology, medicine, and industry.
Applications De Recherche Scientifique
(2E)-2-(nitromethylidene)-1-(3-phenylpropyl)-1,3-diazinane has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and receptor binding.
Medicine: Research into its potential therapeutic applications includes investigations into its use as an antimicrobial or anticancer agent.
Industry: It is explored for its potential as a catalyst in industrial chemical processes and as a component in the manufacture of specialty chemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-(nitromethylidene)-1-(3-phenylpropyl)-1,3-diazinane typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 1-(3-phenylpropyl)-1,3-diazinane with nitromethane in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the nitromethylidene group.
Industrial Production Methods
In an industrial setting, the production of (2E)-2-(nitromethylidene)-1-(3-phenylpropyl)-1,3-diazinane may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and catalyst concentration, is crucial to achieving efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
(2E)-2-(nitromethylidene)-1-(3-phenylpropyl)-1,3-diazinane undergoes various types of chemical reactions, including:
Oxidation: The nitromethylidene group can be oxidized to form nitro compounds.
Reduction: Reduction of the nitromethylidene group can yield amines or other reduced derivatives.
Substitution: The diazinane ring can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitromethylidene group can produce nitro derivatives, while reduction can yield amines. Substitution reactions can result in a variety of functionalized diazinane derivatives.
Mécanisme D'action
The mechanism by which (2E)-2-(nitromethylidene)-1-(3-phenylpropyl)-1,3-diazinane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitromethylidene group can participate in electron transfer reactions, while the diazinane ring can form hydrogen bonds and other interactions with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2E)-2-(nitromethylidene)-1-(3-phenylpropyl)-1,3-diazepane: Similar structure but with a seven-membered ring.
(2E)-2-(nitromethylidene)-1-(3-phenylpropyl)-1,3-oxazolidine: Contains an oxygen atom in the ring instead of nitrogen.
(2E)-2-(nitromethylidene)-1-(3-phenylpropyl)-1,3-thiazolidine: Contains a sulfur atom in the ring instead of nitrogen.
Uniqueness
(2E)-2-(nitromethylidene)-1-(3-phenylpropyl)-1,3-diazinane is unique due to its specific combination of a nitromethylidene group and a phenylpropyl-substituted diazinane ring
Propriétés
IUPAC Name |
(2E)-2-(nitromethylidene)-1-(3-phenylpropyl)-1,3-diazinane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2/c18-17(19)12-14-15-9-5-11-16(14)10-4-8-13-6-2-1-3-7-13/h1-3,6-7,12,15H,4-5,8-11H2/b14-12+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXMLBHLWLFZDFP-WYMLVPIESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=C[N+](=O)[O-])N(C1)CCCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN/C(=C\[N+](=O)[O-])/N(C1)CCCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
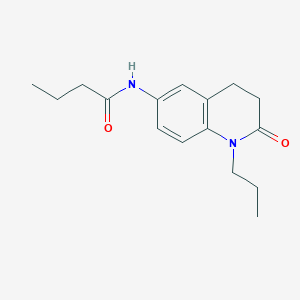
![N-cyclopentyl-2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2361878.png)
![(E)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)but-2-enamide](/img/structure/B2361883.png)
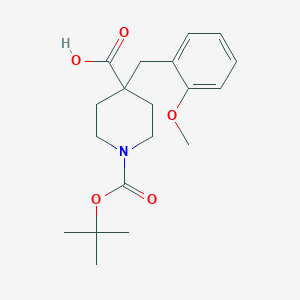
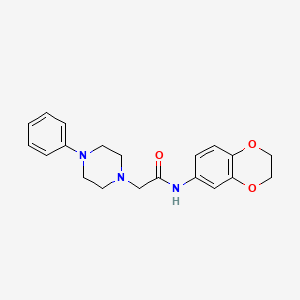
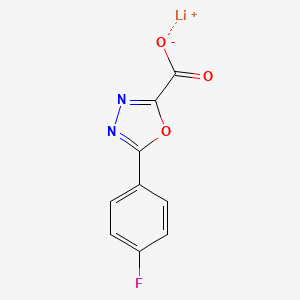
![1-[(1-Benzylpiperidin-4-yl)methyl]-3-(2-methoxyethyl)urea](/img/structure/B2361889.png)
![5-Methyl-2-[[1-(2-phenylethyl)piperidin-3-yl]methoxy]pyrimidine](/img/structure/B2361891.png)
![2-(4-benzoylbenzamido)-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2361892.png)
![2-cyclopropyl-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2361893.png)
